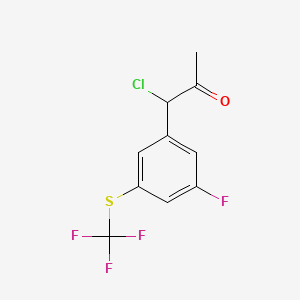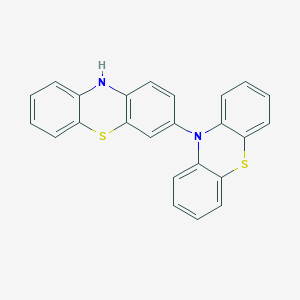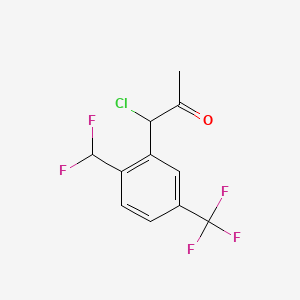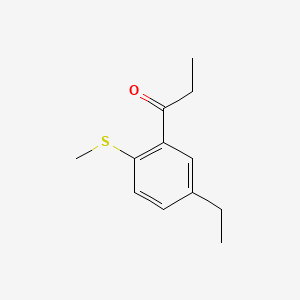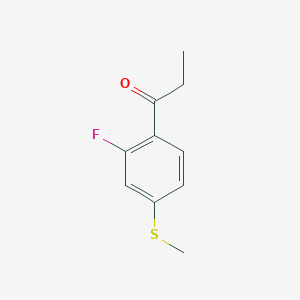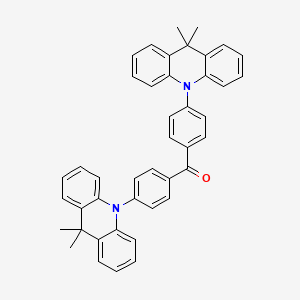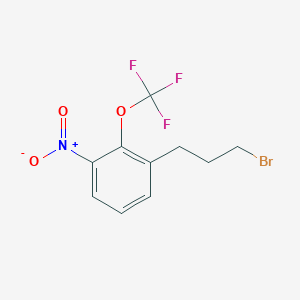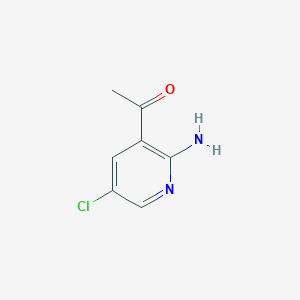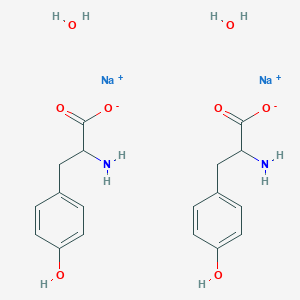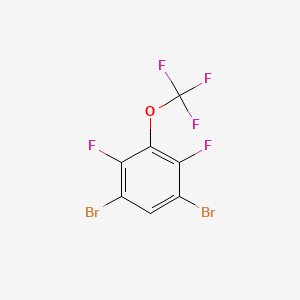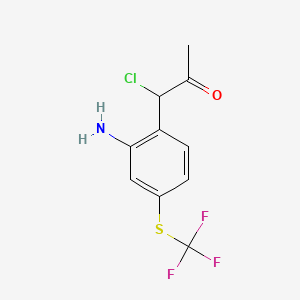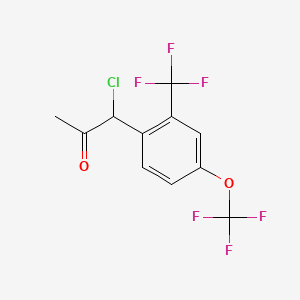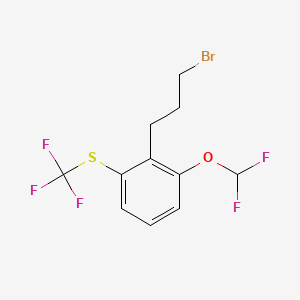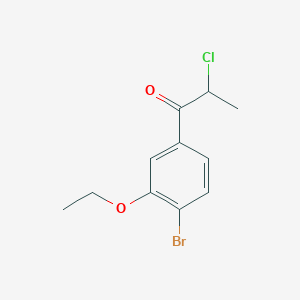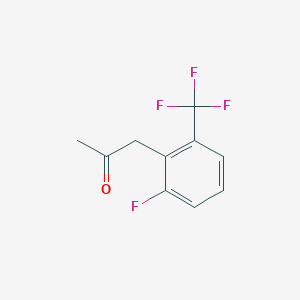
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a trifluoromethyl group and a fluoro substituent on a phenyl ring.
Preparation Methods
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the development of new materials with specific desired properties
Mechanism of Action
The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds such as:
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one
These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the phenyl ring. The unique positioning of these groups in this compound can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3 |
InChI Key |
NXUCSHRDUFDDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


